

recommended concentration of MEG hemisulfate for cell culture

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Compound of Interest

Compound Name: MEG hemisulfate

Cat. No.: B1663031

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Application Notes and Protocols for MEG-01 Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MEG-01 cell line is a valuable in vitro model for studying human megakaryopoiesis, platelet formation, and the pathophysiology of megakaryoblastic leukemia. Established from the bone marrow of a patient with chronic myelogenous leukemia (CML) in blast crisis, these cells exhibit characteristics of the megakaryocytic lineage. This document provides detailed application notes and protocols for the successful culture and maintenance of the MEG-01 cell line, ensuring reproducibility and optimal experimental outcomes.

Cell Line Characteristics

Characteristic	Description
Cell Type	Human Megakaryoblastic Leukemia
Origin	Bone marrow of a 55-year-old male with Chronic Myelogenous Leukemia (CML) in blast crisis
Morphology	Lymphoblast-like, with a mix of suspension and adherent cells. Adherent cells may display pseudopodia.
Growth Properties	Semi-adherent, semi-suspension
Key Markers	Positive for CD41 (glycoprotein IIb/IIIa) and CD61 (glycoprotein IIIa).

Recommended Culture Conditions

Successful cultivation of MEG-01 cells requires careful attention to media composition, cell density, and passaging procedures.

Parameter	Recommendation
Basal Medium	RPMI-1640
Supplements	10% Fetal Bovine Serum (FBS)
1% Penicillin-Streptomycin (P/S)	
Culture Temperature	37°C
CO2 Concentration	5%
Seeding Density	3 x 10 ⁵ cells/mL (minimum)
Maintenance Density	3 - 10 x 10 ⁵ cells/mL

Experimental Protocols

Thawing of Cryopreserved MEG-01 Cells

Proper thawing of cryopreserved cells is critical to ensure high viability.

Materials:

- Cryovial of MEG-01 cells from liquid nitrogen storage
- Complete growth medium (RPMI-1640 + 10% FBS + 1% P/S), pre-warmed to 37°C
- Sterile 15 mL conical tube
- Water bath at 37°C
- 70% ethanol
- Centrifuge

Protocol:

- Rapidly thaw the cryovial by gently swirling it in a 37°C water bath. Do not submerge the cap.
- Decontaminate the outside of the vial with 70% ethanol before opening in a sterile cell culture hood.
- Transfer the thawed cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
- Centrifuge the cell suspension at 125 x g for 10 minutes to pellet the cells and remove the cryoprotectant.
- Carefully aspirate the supernatant without disturbing the cell pellet.
- Gently resuspend the cell pellet in 5 mL of fresh, pre-warmed complete growth medium.
- Transfer the cell suspension to a T25 culture flask.
- Incubate at 37°C in a 5% CO₂ humidified incubator.
- Examine the cells after 24 hours and change the medium to remove any remaining dead cells and debris.

Routine Cell Passaging

MEG-01 cells have a relatively slow proliferation rate and should be passaged every 3-4 days to maintain optimal density and viability.

Materials:

- T25 or T75 culture flask with MEG-01 cells
- Complete growth medium, pre-warmed to 37°C
- Sterile serological pipettes
- Sterile conical tubes (15 mL or 50 mL)
- Hemocytometer or automated cell counter
- Trypan blue solution (0.4%)

Protocol:

- Gently pipette the cell suspension up and down to detach any loosely adherent cells.
- Transfer the entire cell suspension to a sterile conical tube.
- Centrifuge at 125 x g for 10 minutes.
- Aspirate the supernatant and resuspend the cell pellet in a small, known volume of fresh complete growth medium.
- Perform a cell count using a hemocytometer and trypan blue to determine cell viability and density.
- Calculate the volume of cell suspension needed to seed a new flask at a density of 3×10^5 cells/mL.
- Add the calculated volume of cells to a new culture flask and bring up the final volume with fresh, pre-warmed complete growth medium.

- Incubate at 37°C in a 5% CO₂ humidified incubator.

Cryopreservation of MEG-01 Cells

Proper cryopreservation ensures a stable and reliable source of cells for future experiments.

Materials:

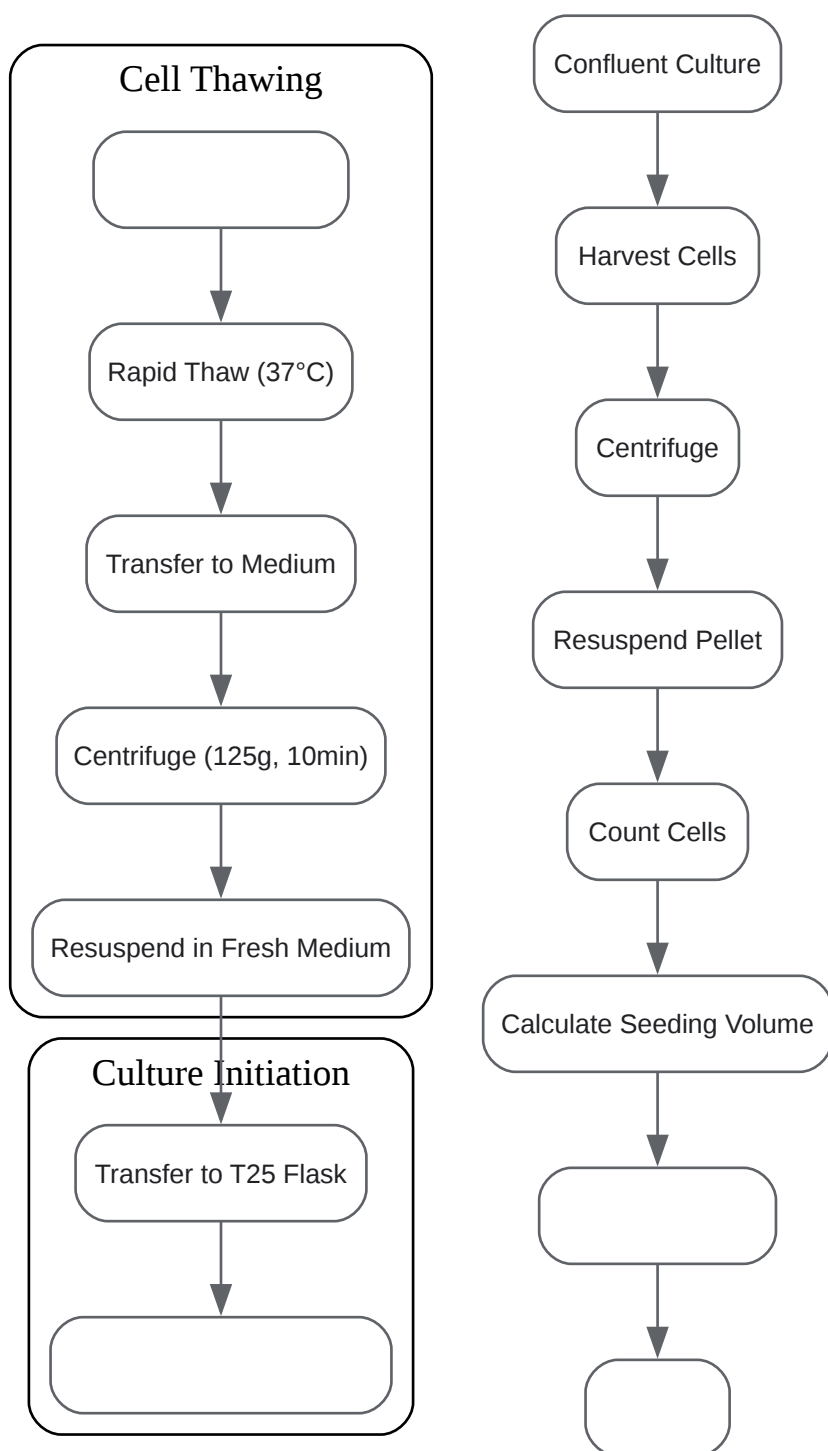
- MEG-01 cells in logarithmic growth phase
- Complete growth medium
- Cryopreservation medium (e.g., 90% FBS, 10% DMSO)
- Sterile cryovials
- Sterile conical tubes
- Controlled-rate freezing container (e.g., "Mr. Frosty")

Protocol:

- Harvest and pellet the cells as described in the passaging protocol.
- Resuspend the cell pellet in cold complete growth medium to a concentration of $1-2 \times 10^6$ cells/mL.
- Slowly add an equal volume of cold cryopreservation medium to the cell suspension while gently swirling.
- Aliquot 1 mL of the final cell suspension into sterile cryovials.
- Place the cryovials in a controlled-rate freezing container and store at -80°C for 24 hours.
- Transfer the cryovials to a liquid nitrogen freezer for long-term storage.

Visualizing Experimental Workflows

MEG-01 Cell Thawing and Culture Initiation Workflow



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